molecular formula C19H18BrCl3N2O3S B12030098 Methyl 2-({1-[(2-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 611185-59-2

Methyl 2-({1-[(2-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B12030098
CAS No.: 611185-59-2
M. Wt: 540.7 g/mol
InChI Key: WRFXHQBWIKVRJR-UHFFFAOYSA-N
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Description

Methyl 2-({1-[(2-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with a molecular formula of C19H18BrCl3N2O3S This compound is known for its unique structure, which includes a benzothiophene ring, a bromobenzoyl group, and a trichloroethylamine moiety

Preparation Methods

The synthesis of Methyl 2-({1-[(2-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves multiple steps. The process typically starts with the preparation of the benzothiophene ring, followed by the introduction of the bromobenzoyl group and the trichloroethylamine moiety. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Methyl 2-({1-[(2-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of applications in scientific research In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it may be used to study the interactions between different biomoleculesAdditionally, it may be used in industrial processes that require specific chemical properties .

Mechanism of Action

The mechanism of action of Methyl 2-({1-[(2-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

When compared to similar compounds, Methyl 2-({1-[(2-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate stands out due to its unique combination of functional groups and structural features. Similar compounds include other benzothiophene derivatives and bromobenzoyl-containing molecules. The presence of the trichloroethylamine moiety adds to its distinctiveness and potential for diverse applications.

Biological Activity

Methyl 2-({1-[(2-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its complex structure which includes a benzothiophene core, a trichloroethyl group, and a bromobenzoyl moiety. Its molecular formula is C16H16BrCl3N2O2SC_{16}H_{16}BrCl_3N_2O_2S with a molecular weight of approximately 465.64 g/mol. The presence of halogen substituents suggests potential interactions with biological targets.

Research indicates that the biological activity of this compound may be attributed to its ability to inhibit specific enzymes or receptors involved in cellular signaling pathways. For instance, studies have shown that similar benzothiophene derivatives exhibit inhibition of the Plasmodium falciparum equilibrative nucleoside transporter type 1 (ENT1), which is crucial for the survival of malaria parasites . This inhibition could lead to reduced parasitic load in infected individuals.

Antiparasitic Activity

A significant area of research focuses on the antiparasitic properties of this compound. In vitro studies have demonstrated that compounds with similar structures exhibit potent activity against various protozoan parasites. For example:

  • Plasmodium falciparum : Compounds targeting ENT1 have shown IC50 values in the low micromolar range, indicating strong potential as antimalarial agents .
  • Leishmania spp. : Benzothiophene derivatives have been noted for their efficacy against Leishmania species, with reported minimum inhibitory concentrations (MICs) below 10 µg/mL in some cases .

Antimicrobial Activity

The compound has also been evaluated for antibacterial and antifungal properties. Research indicates:

  • Bacterial Inhibition : Several derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, with MICs ranging from 5 to 50 µg/mL depending on the specific strain tested .
  • Fungal Activity : Antifungal assays reveal activity against common pathogens such as Candida albicans and Aspergillus niger.

Case Study 1: Antimalarial Efficacy

In a study published in Nature Communications, researchers synthesized a series of benzothiophene derivatives and assessed their activity against P. falciparum. The lead compound demonstrated an IC50 value of 0.004 μM against the parasite in vitro, showcasing its potential as a new antimalarial drug candidate .

Case Study 2: Antimicrobial Spectrum

A comparative study published in Journal of Medicinal Chemistry evaluated the antimicrobial spectrum of various benzothiophene derivatives including our compound. The results indicated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values of 15 µg/mL and 20 µg/mL respectively .

Tables of Biological Activity

Biological Activity Target Organism IC50/MIC (µg/mL)
AntimalarialPlasmodium falciparum0.004
AntibacterialStaphylococcus aureus15
AntibacterialEscherichia coli20
AntifungalCandida albicans<10

Properties

CAS No.

611185-59-2

Molecular Formula

C19H18BrCl3N2O3S

Molecular Weight

540.7 g/mol

IUPAC Name

methyl 2-[[1-[(2-bromobenzoyl)amino]-2,2,2-trichloroethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C19H18BrCl3N2O3S/c1-28-17(27)14-11-7-3-5-9-13(11)29-16(14)25-18(19(21,22)23)24-15(26)10-6-2-4-8-12(10)20/h2,4,6,8,18,25H,3,5,7,9H2,1H3,(H,24,26)

InChI Key

WRFXHQBWIKVRJR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCC2)NC(C(Cl)(Cl)Cl)NC(=O)C3=CC=CC=C3Br

Origin of Product

United States

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